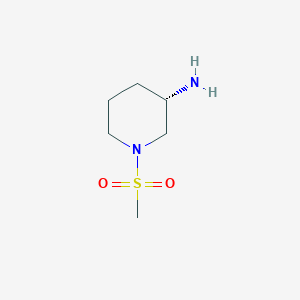
(3S)-1-methanesulfonylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-methanesulfonylpiperidin-3-amine is a chemical compound with a piperidine ring substituted with a methanesulfonyl group at the 1-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-methanesulfonylpiperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-methanesulfonylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methanesulfonyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
(3S)-1-methanesulfonylpiperidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-methanesulfonylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Methanesulfonyl Compounds: Compounds with methanesulfonyl groups attached to different scaffolds.
Amines: Compounds with primary, secondary, or tertiary amine groups.
Uniqueness
(3S)-1-methanesulfonylpiperidin-3-amine is unique due to the specific combination of the methanesulfonyl and amine groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(3S)-1-Methanesulfonylpiperidin-3-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₉N₃O₂S
- Molecular Weight : 203.33 g/mol
- CAS Number : 2731010-07-2
The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to modulate receptor activity and influence signaling pathways related to neurotransmission and cellular response mechanisms. The compound's sulfonamide group enhances its binding affinity to target proteins, potentially leading to altered enzymatic activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further development as an antibacterial agent.
- CNS Activity : The compound has been evaluated for its effects on central nervous system (CNS) receptors, particularly cannabinoid receptors, which are implicated in various neurological disorders .
- Kinase Inhibition : It has been identified as a potential inhibitor for certain protein kinases, including c-KIT and PDGFR, which are associated with cancer progression .
Research Findings
A summary of key research findings on this compound is presented in the following table:
Case Studies
- Cannabinoid Receptor Study : In vitro studies highlighted the compound's ability to selectively inhibit CB1 receptors while maintaining a favorable safety profile, suggesting its potential as a therapeutic agent for conditions like obesity and pain management.
- Protein Kinase Inhibition : A study focused on the compound's role as a kinase inhibitor revealed that it could effectively reduce the phosphorylation activity associated with tumor growth, indicating its potential utility in cancer treatment strategies.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(3S)-1-methylsulfonylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 |
InChI Key |
POTVOTFGDLUIQC-LURJTMIESA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H](C1)N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















